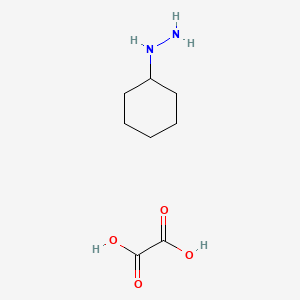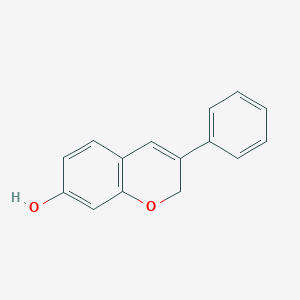
3-phenyl-2H-chromen-7-ol
Vue d'ensemble
Description
3-phenyl-2H-chromen-7-ol: is a polycyclic organic compound that belongs to the benzopyran family Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring This compound is known for its unique structure, which includes a phenyl group attached to the third position of the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2H-chromen-7-ol can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. Additionally, the use of continuous flow reactors can enhance the scalability of the production process, allowing for the efficient synthesis of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-phenyl-2H-chromen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions can occur at the phenyl group or the benzopyran ring. Common reagents include halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols). These reactions often require the presence of a catalyst, such as palladium on carbon or copper(I) iodide.
Major Products:
Oxidation: The major products of oxidation reactions are quinones, which are characterized by the presence of two carbonyl groups.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the specific reagents and conditions used.
Substitution: Substitution reactions can produce a variety of products, including halogenated derivatives, amines, and thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-phenyl-2H-chromen-7-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various in vitro and in vivo models.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent. Additionally, its antioxidant properties may have implications for the treatment of neurodegenerative diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-phenyl-2H-chromen-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species.
In terms of its anticancer activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of specific signaling pathways, such as the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one (Coumarin): Coumarin is a naturally occurring compound with a similar benzopyran structure. It is known for its anticoagulant and antimicrobial properties.
4H-1-Benzopyran-4-one (Chromone): Chromone is another benzopyran derivative with a ketone group at the fourth position. It has been studied for its anti-inflammatory and anticancer activities.
Isochromene: Isochromene is an isomer of benzopyran with the oxygen atom located at a different position. It has shown potential as an intermediate in organic synthesis.
Uniqueness: 3-phenyl-2H-chromen-7-ol is unique due to the presence of the phenyl group at the third position of the benzopyran ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific applications.
Propriétés
Numéro CAS |
88040-00-0 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-phenyl-2H-chromen-7-ol |
InChI |
InChI=1S/C15H12O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-9,16H,10H2 |
Clé InChI |
LHEPASGAURDEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
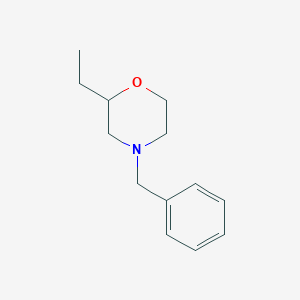

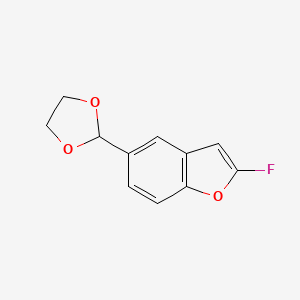
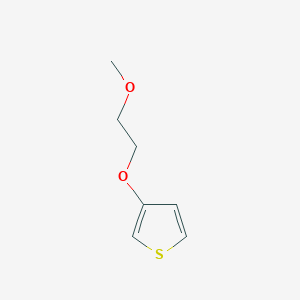


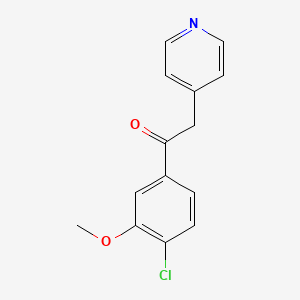


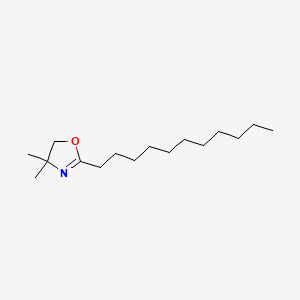
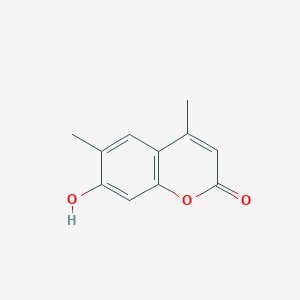
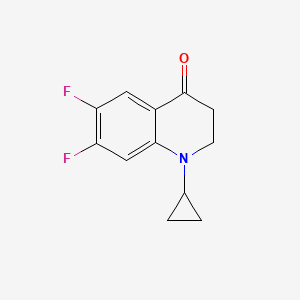
![3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine](/img/structure/B8758297.png)
